molecular formula C7H17NO B1590333 4-(Isopropylamino)butanol CAS No. 42042-71-7

4-(Isopropylamino)butanol

Cat. No.: B1590333
CAS No.: 42042-71-7
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
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Description

4-(Isopropylamino)butanol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid that is soluble in water and has an alkaline reaction. This compound is primarily used as a solvent in various chemical applications and as an intermediate in chemical synthesis .

Scientific Research Applications

4-(Isopropylamino)butanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, such as drugs for pulmonary hypertension.

    Industry: Utilized in the manufacture of paints, varnishes, and lacquers .

Safety and Hazards

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

It is known that it reacts easily with acids , suggesting that it may interact with acidic biomolecules in the body

Molecular Mechanism

It is known to react easily with acids , suggesting it may bind to acidic biomolecules and potentially inhibit or activate enzymes Specific binding interactions and changes in gene expression have not been reported

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Isopropylamino)butanol involves the reaction of 4-amino-1-butanol with acetone in the presence of a catalyst such as palladium on activated carbon. The reaction is carried out under hydrogenation conditions, typically at a pressure of 10 kg for 4-5 hours .

Another method involves the use of tetrahydrofuran and acetic acid solution of hydrogen bromide as starting materials to prepare a novel intermediate, 4-isopropylamino-1-acetoxyl butane, which is then converted to the target product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as described above, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves convenient operations, mild reaction conditions, and is designed to be economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)butanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Halides or esters.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)butanol involves its interaction with various molecular targets and pathways. As an intermediate in pharmaceutical synthesis, it participates in reactions that lead to the formation of active pharmaceutical ingredients. The compound’s hydroxyl and amino groups allow it to engage in hydrogen bonding and other interactions with biological molecules, facilitating its role in drug synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl and isopropylamino groups, which confer specific reactivity and solubility properties. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-(propan-2-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWOCGPIGUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513753
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42042-71-7
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Isopropylamino)butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobutanol (2.0 mg, 22.4 mmol) in 110 ml of dichloroethane were added acetone (3.3 ml, 44.8 mmol), acetic acid (5 eq.), and sodium acetoxyborohydride (11.9 g, 56.09 mmol). The cloudy mixture was stirred at ambient temperature for about 18 hours. The reaction was quenched with saturated sodium bicarbonate. Sodium hydroxide (1 M) was added to adjust the pH to about 10. The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3). The organic fractions were combined and dried over sodium sulfate, filtered, and concentrated. The desired intermediate was further purified by bulb to bulb distillation to yield 1.4 grams as a dear oil. If desired, additional yield may be recovered by extracting the aqueous fraction with 3:1 toluene:butanol.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100.40 g of 4-amino-1-butanol was dissolved in a mixed solvent of 108 ml of acetone and 160 ml of ethanol and, after adding 2.1 g of platinum (IV) oxide, hydrogenation was carried out under the pressure of 2 to 3 atms for 48 hours. A catalyst was removed by filtering the reaction solution and the filtrated was concentrated to obtain 147.64 g of the desired compound as a colorless oily substance.
Quantity
100.4 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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